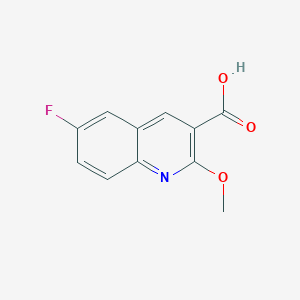

6-Fluoro-2-methoxyquinoline-3-carboxylic acid

CAS No.:

Cat. No.: VC17645013

Molecular Formula: C11H8FNO3

Molecular Weight: 221.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8FNO3 |

|---|---|

| Molecular Weight | 221.18 g/mol |

| IUPAC Name | 6-fluoro-2-methoxyquinoline-3-carboxylic acid |

| Standard InChI | InChI=1S/C11H8FNO3/c1-16-10-8(11(14)15)5-6-4-7(12)2-3-9(6)13-10/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | FJGSSMQWLGSBFF-UHFFFAOYSA-N |

| Canonical SMILES | COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Characteristics

The molecular formula of 6-fluoro-2-methoxyquinoline-3-carboxylic acid is , with a molecular weight of 221.18 g/mol. Key structural features include:

-

Fluorine atom at position 6: Enhances electronegativity and metabolic stability.

-

Methoxy group at position 2: Improves solubility and influences binding interactions.

-

Carboxylic acid at position 3: Facilitates hydrogen bonding with biological targets.

The IUPAC name is 6-fluoro-2-methoxyquinoline-3-carboxylic acid, and its canonical SMILES representation is COC1=C(C=C2C=C(C=CC2=N1)F)C(=O)O .

Physicochemical Profile

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 221.18 g/mol |

| LogP (Partition Coefficient) | ~2.5 |

| Solubility in Water | Low (enhanced via salt formation) |

The compound’s low aqueous solubility () poses formulation challenges, often necessitating co-solvents (e.g., DMSO) or salt forms (e.g., sodium salts) for biological testing .

Synthetic Routes and Optimization

Conventional Synthesis

The synthesis typically involves a multi-step sequence:

-

Quinoline Core Formation: Friedländer condensation of substituted benzaldehydes with β-keto esters under acidic conditions.

-

Fluorination: Electrophilic fluorination at position 6 using Selectfluor® or -fluorobenzenesulfonimide.

-

Methoxylation: Nucleophilic substitution with methanol in the presence of a base (e.g., NaH).

-

Carboxylation: Hydrolysis of ester intermediates under basic conditions (e.g., NaOH/EtOH) .

Key Reaction Conditions:

-

Temperature: 80–120°C for cyclization steps.

-

Catalysts: Lewis acids (e.g., ZnCl₂) for regioselective functionalization.

Green Synthesis Advances

Recent methodologies emphasize solvent-free or aqueous conditions to improve sustainability. For example, the use of {Mo 132} polyoxometalates as catalysts reduces reaction times and enhances yields in fluoroquinolone derivatization .

Biological Activities and Mechanisms

Antibacterial Action

The compound inhibits bacterial DNA gyrase, a critical enzyme for DNA replication. Fluorine at position 6 enhances binding affinity to the gyrase-DNA complex, while the carboxylic acid group interacts with magnesium ions at the enzyme’s active site .

Comparative Efficacy:

Antiviral Activity

Preliminary evidence suggests activity against HIV-1 via integrase inhibition, though specific data for this compound remain limited .

Structure-Activity Relationships (SAR)

Impact of Substituents

-

Fluorine at Position 6: Increases metabolic stability and target affinity.

-

Methoxy at Position 2: Balances solubility and lipophilicity.

-

Carboxylic Acid at Position 3: Essential for metal ion chelation in enzymatic targets.

Comparative Analysis with Analogues

| Compound | Activity (IC₅₀) | Key Feature |

|---|---|---|

| 6-Fluoro-2-methoxyquinoline-3-carboxylic acid | 0.36 µM (E. coli) | Optimal substituent balance |

| 6-Chloro-2-methyl analogue | Inactive | Halogen size affects binding |

| Trifluoromethyl derivative | 0.58 µM (E. coli) | Enhanced lipophilicity |

Analytical Characterization

Spectroscopic Methods

-

¹H NMR: Methoxy singlet at 3.9 ppm; fluorine coupling splits adjacent protons ().

-

¹⁹F NMR: Distinct signal at -120 ppm confirms fluorination.

-

HPLC-MS: Purity >98% using C18 columns (acetonitrile/0.1% formic acid) .

X-ray Crystallography

Resolves stereochemical ambiguities; the carboxylic acid group participates in intramolecular hydrogen bonding, stabilizing the planar quinoline core .

Therapeutic Applications and Challenges

Antibacterial Formulations

-

Nanoformulations: Liposomal encapsulation improves bioavailability against multidrug-resistant pathogens.

-

Combination Therapies: Synergy with β-lactam antibiotics enhances efficacy .

Oncological Prospects

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume